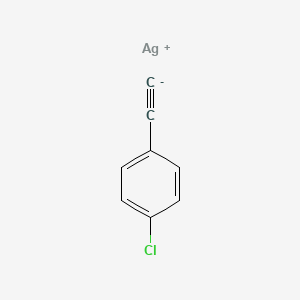
2-Buten-1-one, 1,2-diphenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a yellowish liquid that is insoluble in water but soluble in alcohol and oils . This compound is part of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
2-Buten-1-one, 1,2-diphenyl-, (E)- can be synthesized through the condensation of two molecules of acetophenone using various catalysts. One common method involves the use of aluminum chloride as a catalyst in boiling xylene . This reaction forms the desired product through a series of steps that include the formation of an intermediate and subsequent dehydration.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Buten-1-one, 1,2-diphenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various biologically active compounds.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 1,2-diphenyl-, (E)- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
2-Buten-1-one, 1,2-diphenyl-, (E)- can be compared with other similar compounds such as:
Chalcone: Another member of the chalcone family, known for its diverse biological activities.
β-Methylchalcone: Similar in structure but with a methyl group, it exhibits different reactivity and biological properties.
These comparisons highlight the uniqueness of 2-Buten-1-one, 1,2-diphenyl-, (E)- in terms of its structure and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
38384-58-6 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h2-12H,1H3 |
Clave InChI |
CHTUVOVJGIUGIL-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




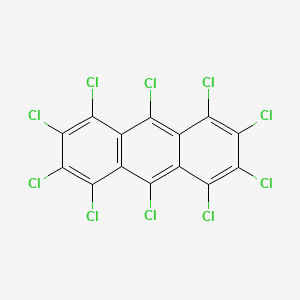
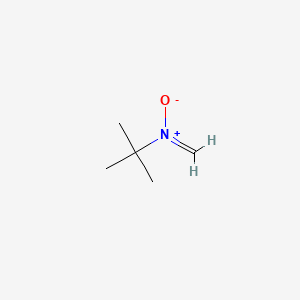
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
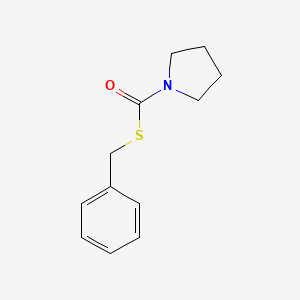

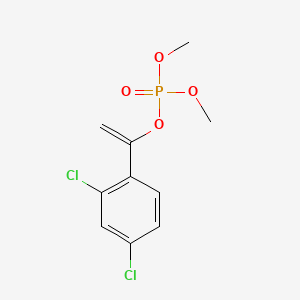
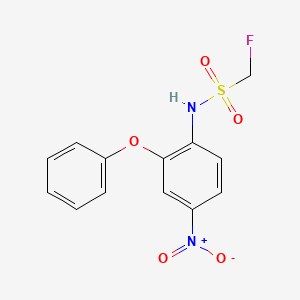
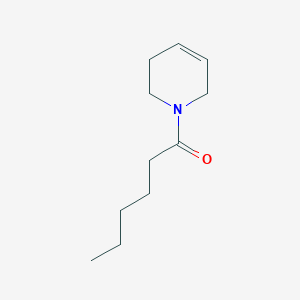
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
